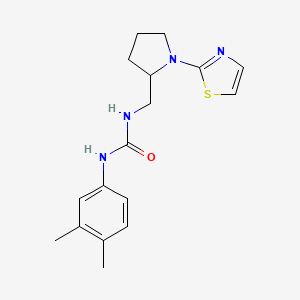

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a thiazolyl group, and a pyrrolidinyl group connected through a urea linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the synthesis of the thiazolyl and pyrrolidinyl intermediates, followed by their coupling with the dimethylphenyl group through a urea linkage. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and purity, often incorporating advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thiazole derivatives, including those similar to 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, exhibit significant anticancer properties. For instance, studies have shown that thiazole-pyrrolidine hybrids possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2) .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the thiazole and pyrrolidine moieties can enhance the anticancer activity of these compounds. For example, compounds with electronegative substituents demonstrated improved antiproliferative effects, suggesting that specific structural features are crucial for efficacy .

Antimicrobial Properties

The compound's thiazole component is known for its antimicrobial activity. Recent studies have identified thiazole derivatives as promising candidates against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups in the structure has been linked to enhanced antibacterial potency .

Neuroprotective Effects

Preliminary investigations into the neuroprotective potential of thiazole-containing compounds suggest that they may exhibit anticonvulsant properties. For instance, certain analogues have shown efficacy in protecting against seizures in animal models . This opens avenues for further research into their use in treating neurological disorders.

Growth Regulation

Compounds similar to this compound have been tested for their growth-regulating effects on plants. Studies indicated that certain thiazole derivatives could stimulate growth in crops like rapeseed and St. John's wort. These findings suggest potential applications in agricultural biotechnology for enhancing crop yields .

Pest Resistance

The biological activity of thiazole derivatives extends to pest resistance. Research has shown that these compounds can act as natural pesticides, offering an environmentally friendly alternative to synthetic chemicals . Their efficacy against specific agricultural pests is an area ripe for exploration.

Polymer Development

Recent advancements in material science have highlighted the potential of thiazole-containing compounds in developing novel polymers. The unique properties of these compounds can be leveraged to create materials with enhanced thermal stability and mechanical strength .

Nanotechnology

Thiazole derivatives are being investigated for their role in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. Their ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the phenyl, thiazolyl, and pyrrolidinyl groups. Examples include:

- 1-(3,4-Dimethylphenyl)-3-(pyrrolidin-2-yl)methylurea

- 1-(3,4-Dimethylphenyl)-3-(thiazol-2-yl)methylurea

Uniqueness

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

The compound 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. Its structure incorporates a thiazole moiety and a pyrrolidine ring, which are known to enhance pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation. In one study, thiazole-integrated compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting strong cytotoxic potential against various cancer cell lines such as Jurkat and HT-29 .

Anticonvulsant Properties

The thiazole moiety is also linked to anticonvulsant activity. In studies involving structurally related compounds, certain derivatives effectively eliminated tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy . The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring significantly enhance anticonvulsant efficacy.

Antimicrobial Activity

The antimicrobial properties of similar thiazole-containing compounds have been well-documented. For example, compounds derived from thiazole exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics . The presence of electron-donating groups on the aromatic rings was found to enhance this activity.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- DNA Interaction : Some thiazole derivatives interact with DNA or RNA, disrupting replication and transcription processes in microbial cells.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-5-6-14(10-13(12)2)20-16(22)19-11-15-4-3-8-21(15)17-18-7-9-23-17/h5-7,9-10,15H,3-4,8,11H2,1-2H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXSHOHUKCJXCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2CCCN2C3=NC=CS3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.